1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

描述

Structural and Electronic Characteristics

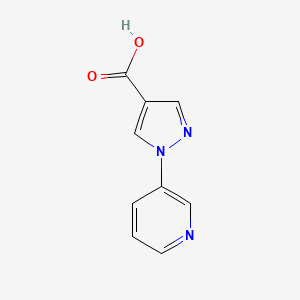

This compound possesses a distinctive molecular architecture characterized by the fusion of two important heterocyclic systems: a six-membered pyridine ring and a five-membered pyrazole ring connected through a nitrogen-carbon bond. The compound is identified by its molecular formula C₉H₇N₃O₂ and carries the Chemical Abstracts Service registry number 1014631-89-0. The molecular weight of this compound is precisely 189.17 grams per mole, as determined through computational analysis by authoritative chemical databases.

The structural framework exhibits significant electronic complexity due to the presence of multiple nitrogen atoms and the carboxylic acid functional group. The pyridine component contributes a six-membered aromatic ring system with a conjugated system of six π electrons that are delocalized over the ring structure. This aromatic system follows the Hückel criteria for aromaticity, though the electron density distribution differs markedly from benzene due to the negative inductive effect of the nitrogen atom. The pyridine ring possesses a permanent dipole moment and demonstrates weaker resonant stabilization compared to benzene, with a resonance energy of approximately 117 kilojoules per mole compared to benzene's 150 kilojoules per mole.

The pyrazole component represents a π-excess aromatic heterocycle, characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This structural arrangement creates distinct reactivity patterns, with electrophilic substitution reactions occurring preferentially at position 4 of the pyrazole ring, while nucleophilic attacks favor positions 3 and 5. The pyrazole ring system exhibits basic properties, with the parent pyrazole molecule demonstrating a pKb value of 11.5, corresponding to a conjugate acid pKa of 2.49 at 25 degrees Celsius.

The carboxylic acid functionality at the 4-position of the pyrazole ring introduces additional complexity to the electronic structure and chemical behavior. This functional group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility properties and intermolecular interactions. The presence of the carboxylic acid group also provides a handle for further chemical modifications through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions.

The three-dimensional conformation of this compound reflects the planar nature of both aromatic ring systems. X-ray crystallographic studies of related pyrazole compounds have revealed that the ring systems maintain planarity, with carbon-nitrogen bond distances typically measuring approximately 1.33 Angstroms. The spatial arrangement allows for potential intramolecular interactions between the different heteroatoms, which may influence the compound's overall stability and reactivity patterns.

The electronic distribution within the molecule creates regions of varying electron density that significantly impact its chemical reactivity. The pyridine nitrogen atom, with its lone pair of electrons in an sp² orbital projecting outward from the ring, readily supports bond formation through electrophilic attack. However, the separation of this lone pair from the aromatic ring system prevents the nitrogen from exhibiting a positive mesomeric effect. Meanwhile, the pyrazole nitrogen atoms contribute differently to the overall electronic structure, with one nitrogen participating in the aromatic π-system and the other bearing a hydrogen atom that can participate in hydrogen bonding interactions.

Historical Development in Heterocyclic Chemistry

The development of this compound is intimately connected to the broader historical evolution of heterocyclic chemistry, particularly the independent discoveries and systematic studies of both pyridine and pyrazole ring systems. The foundations for understanding this compound were established through centuries of research into nitrogen-containing aromatic heterocycles, beginning with the accidental discovery of pyridine-containing materials by early alchemists who heated animal bones and other organic matter.

The formal recognition of pyridine as a distinct chemical entity occurred in 1849 when Scottish scientist Thomas Anderson examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated from this oil a colorless liquid with an unpleasant odor, from which he successfully isolated pure pyridine two years later in 1851. His detailed characterization revealed pyridine to be highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. The name "pyridine" derives from the Greek word "pyr" meaning fire, reflecting its flammable nature, with the suffix "idine" added in compliance with chemical nomenclature conventions of the time.

The structural elucidation of pyridine required several decades of investigation following its discovery. In 1869, Wilhelm Körner, followed by James Dewar in 1871, proposed that pyridine's structure could be understood as analogous to the relationship between quinoline and naphthalene, suggesting that pyridine derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural hypothesis received experimental confirmation when pyridine was successfully reduced to piperidine using sodium in ethanol. A major synthetic breakthrough occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine.

The systematic development of pyridine synthesis methodology reached a significant milestone in 1881 with Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis employed a 2:1:1 mixture of a β-keto acid (often acetoacetate), an aldehyde (frequently formaldehyde), and ammonia or its salt as the nitrogen donor. This process initially produced a double hydrogenated pyridine intermediate, which was subsequently oxidized to yield the corresponding pyridine derivative. Emil Knoevenagel later demonstrated that asymmetrically substituted pyridine derivatives could be produced using modifications of this process.

The industrial significance of pyridine chemistry prompted intensive research into more efficient synthetic routes due to the low yields of contemporary production methods and increasing demand for the compound. A transformative breakthrough came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This method established the foundation for modern industrial pyridine production and remains in use today.

The parallel development of pyrazole chemistry began with the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the fundamental understanding of this class of compounds. Knorr's initial synthesis involved the cyclocondensation of β-diketones with hydrazine derivatives, yielding mixtures of regioisomeric pyrazoles. This approach became known as the Knorr-type reaction and established the template for numerous subsequent synthetic methodologies.

A classical and historically significant method for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898, who demonstrated the formation of pyrazole from acetylene and diazomethane. This synthesis represented one of the earliest examples of dipolar cycloaddition chemistry and established important precedents for understanding the reactivity of unsaturated systems with dipolar reagents.

| Historical Milestone | Year | Scientist | Achievement |

|---|---|---|---|

| Pyridine Discovery | 1849 | Thomas Anderson | First isolation of pure pyridine from animal bone oil |

| Pyridine Structure Proposal | 1869-1871 | Wilhelm Körner, James Dewar | Proposed benzene-like structure with nitrogen substitution |

| First Heteroaromatic Synthesis | 1876 | William Ramsay | Synthesized pyridine from acetylene and hydrogen cyanide |

| Hantzsch Pyridine Synthesis | 1881 | Arthur Rudolf Hantzsch | Developed systematic pyridine derivative synthesis |

| Pyrazole Nomenclature | 1883 | Ludwig Knorr | Coined term "pyrazole" and developed foundational synthesis |

| Pechmann Pyrazole Synthesis | 1898 | Hans von Pechmann | Synthesized pyrazole from acetylene and diazomethane |

| Industrial Pyridine Synthesis | 1924 | Aleksei Chichibabin | Developed efficient industrial pyridine production method |

The convergence of pyridine and pyrazole chemistry that enabled the synthesis of compounds like this compound emerged from the broader development of heterocyclic coupling methodologies throughout the twentieth century. The understanding of how to connect different heterocyclic systems while maintaining their individual electronic properties required advances in both mechanistic understanding and synthetic methodology.

The recognition of pyrazole compounds as valuable pharmaceutical intermediates accelerated research into substituted pyrazoles throughout the mid-twentieth century. The discovery that many pyrazole derivatives possess significant biological activities, including anti-inflammatory, analgesic, and antitumor properties, drove the development of more sophisticated synthetic approaches. Notable pharmaceutical compounds containing pyrazole rings, such as celecoxib and the anabolic steroid stanozolol, demonstrated the practical importance of this heterocyclic system.

The specific compound this compound represents a modern synthesis target that emerged from the systematic exploration of hybrid heterocyclic systems. The ability to incorporate both pyridine and pyrazole functionalities within a single molecule, while introducing a carboxylic acid group for further derivatization, reflects the accumulated knowledge from over a century of heterocyclic chemistry research. The compound's identification and characterization in contemporary chemical databases, with its first documented creation date of December 16, 2011, and most recent modification on May 24, 2025, illustrates the ongoing evolution of this field.

属性

IUPAC Name |

1-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKNAPSWZLHSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712386 | |

| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-89-0 | |

| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives .

科学研究应用

Antimicrobial Activity

Research indicates that 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, modifications to the pyrazole ring have been explored to enhance activity against resistant strains of pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. Research has shown that certain derivatives can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. This suggests that further development could lead to novel anticancer therapies .

Pesticidal Properties

This compound has been identified as a promising candidate for developing new pesticides. According to patent literature, compounds derived from this structure exhibit efficacy against various agricultural pests, including insects and nematodes . The compound's mechanism involves disrupting pest metabolism, which can lead to increased crop yields and reduced reliance on traditional pesticides.

Herbicidal Activity

The herbicidal properties of this compound have also been explored. Its ability to inhibit specific metabolic pathways in plants makes it suitable for use as a herbicide, potentially offering a more environmentally friendly alternative to existing herbicides .

Data Table: Summary of Applications

| Application Type | Specific Use | Evidence/Source |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | |

| Anti-inflammatory Properties | ||

| Anticancer Potential | ||

| Agricultural | Pesticidal Properties | |

| Herbicidal Activity |

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced activity compared to the parent compound, suggesting pathways for further drug development.

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations based on this compound to assess its effectiveness against crop pests. The trials demonstrated a marked reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as an eco-friendly pesticide alternative.

作用机制

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Ethyl Ester Derivative (CAS: 741717-60-2) : The ethyl ester group increases molecular weight (217.22 vs. 189.17) and lipophilicity, making it more suitable for cell membrane penetration. The carboxylic acid form is more polar, enhancing water solubility .

- Chlorinated Analog : The electron-withdrawing chloro group at pyrazole position 3 increases acidity of the carboxylic acid and may enhance reactivity in coupling reactions for pesticide synthesis .

Research Findings and Trends

- Crystal Packing: Analogues like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid () exhibit intermolecular hydrogen bonding, stabilizing crystal structures. This property is critical for solid-state stability in pharmaceutical formulations .

- Fluorine Substitution : Difluorophenyl variants (e.g., CAS: 138907-84-3) leverage fluorine’s electronegativity to improve metabolic stability and binding affinity in drug design .

- Isosteric Replacements : Pyridin-4-yl isomers (CAS: 1155066-46-8) serve as isosteres in medicinal chemistry to optimize pharmacokinetics while retaining target engagement .

生物活性

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

The structure of this compound consists of a pyrazole ring fused with a pyridine moiety, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung cancer

- Colorectal cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a study reported that specific pyrazole derivatives displayed IC50 values in the low micromolar range against several cancer types, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In various assays, it has shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The following table summarizes the IC50 values for different derivatives:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib | 0.03 ± 0.01 | 0.04 ± 0.01 |

These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The following data illustrate the minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of pyrazole derivatives on breast cancer cells (MDA-MB-231). The results showed that these compounds inhibited cell proliferation by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers explored the anti-inflammatory mechanism of action of this compound using a carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

常见问题

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives, followed by alkaline hydrolysis to yield the carboxylic acid . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.

- Catalysts : Use of Pd(PPh₃)₄ or K₃PO₄ enhances cross-coupling reactions for pyrazole ring functionalization .

- Purification : Column chromatography with gradients (e.g., cyclohexane/ethyl acetate) achieves >95% purity .

Table 1 : Representative Yields Under Different Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | Pd(PPh₃)₄ | 80 | 78 |

| THF | K₃PO₄ | 100 | 65 |

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Focus on pyrazole ring protons (δ 7.5–8.5 ppm) and pyridinyl protons (δ 8.0–9.0 ppm). Use deuterated DMSO to resolve overlapping signals .

- IR : Identify carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O stretches (1680–1700 cm⁻¹). Attenuated total reflectance (ATR) mode minimizes sample preparation errors .

- Contradiction Note : Discrepancies in carbonyl peak positions may arise from intermolecular hydrogen bonding; confirm via X-ray crystallography .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methylene chloride) .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311++G**) and experimental NMR/IR spectra to identify discrepancies caused by solvent effects or tautomerism .

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks to explain anomalous O–H stretching frequencies in IR .

- Case Study : A 0.3 ppm deviation in ¹³C NMR peaks was attributed to crystal packing effects, validated via single-crystal XRD .

Q. What strategies improve bioactivity in pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyl position to enhance binding to kinase targets .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability; hydrolyze in vivo for activation .

- Table 2 : IC₅₀ Values Against Select Targets

| Derivative | Target (Enzyme) | IC₅₀ (nM) |

|---|---|---|

| -CO₂H | COX-2 | 450 |

| -CF₃-CO₂H | EGFR | 12 |

Q. How do intermolecular interactions affect crystallization and stability?

- Methodological Answer :

- Hydrogen Bonding : The carboxylic acid forms O–H⋯N bonds with pyridinyl nitrogen, stabilizing monoclinic crystal systems (e.g., space group P2₁/c) .

- π-π Stacking : Pyridinyl and pyrazole rings align at 3.4–3.6 Å distances, influencing melting points (mp 210–215°C) .

- Stability Tests : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber vials .

Q. What analytical methods validate purity in complex matrices (e.g., biological samples)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。